molecular formula C20H26N4O3S B11079102 (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide

Cat. No.: B11079102
M. Wt: 402.5 g/mol
InChI Key: KIRGFMYMRSMWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide is a complex organic compound that features a thiazinane ring, a pyrrolidinone moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylimino group or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

3-ethyl-2-ethylimino-4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H26N4O3S/c1-3-21-20-23(4-2)18(26)12-16(28-20)19(27)22-13-14-7-9-15(10-8-14)24-11-5-6-17(24)25/h7-10,16H,3-6,11-13H2,1-2H3,(H,22,27)

InChI Key

KIRGFMYMRSMWER-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)CC(S1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.